molecular formula C17H12ClN5O2S B2378060 3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 915187-89-2

3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2378060
CAS No.: 915187-89-2
M. Wt: 385.83
InChI Key: GTWDMYASPOUODR-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a fused heterocyclic molecule featuring a triazolothiadiazine core. This scaffold is characterized by a 1,2,4-triazole ring fused to a 1,3,4-thiadiazine ring. The substituents at positions 3 and 6—4-chlorobenzyl (aromatic chloroalkyl group) and 3-nitrophenyl (electron-withdrawing nitro group)—play critical roles in modulating its physicochemical and biological properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O2S/c18-13-6-4-11(5-7-13)8-16-19-20-17-22(16)21-15(10-26-17)12-2-1-3-14(9-12)23(24)25/h1-7,9H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWDMYASPOUODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

The target compound is synthesized through a three-step protocol (Scheme 1):

Step 1: Synthesis of 4-Amino-5-(4-Chlorobenzyl)-4H-1,2,4-Triazole-3-Thiol (Intermediate A)

  • Reagents : 4-Chlorobenzyl hydrazide, carbon disulfide, potassium hydroxide, hydrazine hydrate.
  • Procedure :
    • 4-Chlorobenzyl hydrazide reacts with CS₂ in ethanol/KOH to form potassium dithiocarbazinate.
    • Cyclization with hydrazine hydrate yields Intermediate A.

Step 2: Reaction with 3-Nitrophenacyl Bromide

  • Reagents : Intermediate A, 3-nitrophenacyl bromide, triethylamine, ethanol.
  • Procedure :
    • Intermediate A and 3-nitrophenacyl bromide are refluxed in ethanol with catalytic triethylamine.
    • Cyclocondensation forms the thiadiazine ring via nucleophilic substitution and dehydration.

Step 3: Purification

  • Recrystallization from DMF/ethanol yields the pure product (65–75%).

Optimization and Alternative Methods

Method Reagents/Conditions Yield (%) Reference
Conventional reflux Ethanol, triethylamine, 8–10 h reflux 65–75
Microwave-assisted Ethanol, MW irradiation (300 W, 15 min) 85–90
Solvent-free p-TsOH, grinding at 60°C 70–78

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes.

Spectroscopic Characterization

Key Spectral Data

Technique Observations
IR (KBr) 1685 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂), 1139 cm⁻¹ (C-S)
¹H NMR (CDCl₃) δ 4.50 (s, 2H, CH₂), 7.44–8.25 (m, 8H, Ar-H), 8.7 (s, 1H, NH)
¹³C NMR δ 165.2 (C=O), 148.5 (C-NO₂), 134.7–128.3 (Ar-C), 45.8 (CH₂)
ESI-MS m/z 385.8 [M+H]⁺ (calcd. 385.8 for C₁₇H₁₂ClN₅O₂S)

Mechanistic Insights

The reaction proceeds via:

  • Thiolate formation : Deprotonation of the triazole-thiol by triethylamine.
  • Nucleophilic attack : Thiolate attacks the α-carbon of 3-nitrophenacyl bromide, forming a thioether intermediate.
  • Cyclization : Intramolecular dehydration yields the fused triazolothiadiazine core.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), amines, thiols.

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products Formed

    Reduction of Nitro Group: 3-(4-chlorobenzyl)-6-(3-aminophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.

    Substitution of Chlorine: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of the triazolo-thiadiazine structure exhibit significant antimicrobial properties. The compound has shown efficacy against various bacteria and fungi. For instance:

  • Antibacterial Activity : Research highlights that certain derivatives have demonstrated potent activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Antifungal Activity : Compounds within this class have been tested against yeasts like Candida albicans, showing promising results in inhibiting growth .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. The findings suggest that it may serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This positions the compound as a candidate for developing new anti-inflammatory drugs .

Analgesic Effects

Studies have reported that certain derivatives possess analgesic properties comparable to established pain relief medications. The mechanism of action is believed to involve modulation of pain pathways, making these compounds valuable in pain management therapies .

Anticancer Potential

The anticancer activity of triazolo-thiadiazine derivatives has garnered attention in recent research. Compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. Preliminary results indicate that these compounds may target specific cancer pathways effectively .

Phosphodiesterase-4 Inhibitor Activity

Some derivatives have been identified as phosphodiesterase-4 inhibitors, which are important in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Their ability to modulate cyclic nucleotide levels suggests potential therapeutic applications in respiratory conditions .

Case Studies and Research Findings

StudyFindings
Dincel & Ulusoy-Güzeldemirci (2019)Identified significant antimicrobial and antifungal activities of novel triazolo-thiadiazine derivatives against various pathogens .
Ahmad et al.Reported on the anticancer activity of synthesized derivatives, suggesting their potential use in cancer therapy .
Baeeri et al.Evaluated phosphodiesterase-4 inhibition, highlighting implications for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and prevent their proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Anticancer Activity

The C-6 position of the triazolothiadiazine nucleus is pivotal for anticancer activity. For example:

  • Compound 113h (6-(p-chlorophenyl)-3-(aryl/hetarylbenzylidene)hydrazineyl-triazolo[3,4-b]thiadiazine) demonstrated a mean growth inhibition of 45.44% across NCI-60 cancer cell lines, attributed to the electron-withdrawing chloro group enhancing cellular uptake .
  • Compound 6f (6-(3-nitro-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-triazolo[3,4-b]thiadiazine) exhibited potent tubulin inhibition, with the nitro group contributing to π-π stacking interactions in the tubulin binding pocket .

Antibacterial and Antifungal Activity

Substituents at C-3 influence antimicrobial potency:

  • Compound 128d (3-(4-methylsulfonylbenzyl)-6-aryl-triazolo[3,4-b]thiadiazine) showed an MIC of 3.125 mg/mL against E. coli due to the sulfonyl group’s polar interactions with bacterial membranes .
  • Compound 5d (3-ethyl-6-methyl-7-(4-nitrophenylhydrazono)-triazolo[3,4-b]thiadiazine) displayed broad-spectrum antifungal activity (MIC = 1.56–3.125 mg/mL) via nitro group-mediated redox disruption .

The 4-chlorobenzyl group in the target compound may enhance lipophilicity, improving membrane penetration compared to sulfonyl or ethyl substituents.

Selectivity in Enzyme Inhibition

For phosphodiesterase-4 (PDE4) inhibitors:

  • Compound 10 (6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-triazolo[3,4-b]thiadiazine) achieved >100-fold selectivity for PDE4 isoforms over other PDEs, driven by methoxy and tetrahydrofuran groups optimizing binding pocket interactions .

The 3-nitrophenyl group in the target compound could similarly enhance selectivity for enzymes with aromatic-rich active sites, though its steric bulk may reduce affinity compared to smaller substituents.

Data Tables for Comparative Analysis

Table 1: Anticancer Activity of Triazolothiadiazine Derivatives

Compound C-3 Substituent C-6 Substituent Activity (Mean Growth Inhibition %) Reference
113h p-Chlorophenyl Arylbenzylidene 45.44
6f 3,4-Dimethoxyphenyl 3-Nitro-4-methoxyphenyl IC50 = 0.12 µM (Tubulin)
Target Compound 4-Chlorobenzyl 3-Nitrophenyl Hypothetical N/A

Table 2: Antimicrobial Activity

Compound C-3 Substituent C-6 Substituent MIC (mg/mL) Reference
128d 4-Methylsulfonylbenzyl Aryl 3.125 (E. coli)
5d Ethyl 4-Nitrophenylhydrazono 1.56–3.125 (C. albicans)
Target Compound 4-Chlorobenzyl 3-Nitrophenyl Hypothetical N/A

Mechanistic and Structural Insights

  • Electron-Withdrawing Groups : The 3-nitro group at C-6 enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., tubulin’s β-subunit cysteine residues) .
  • Lipophilic Substituents : The 4-chlorobenzyl group increases logP values, improving blood-brain barrier penetration compared to polar analogs like 128d .

Biological Activity

The compound 3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a unique structure that combines triazole and thiadiazine rings, which are known to enhance biological activity. The presence of a chlorobenzyl group and a nitrophenyl group contributes to its chemical reactivity and potential medicinal properties.

Antimicrobial Activity

Research has shown that derivatives of triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antimicrobial properties. For instance:

  • Compounds within this class have demonstrated antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 3.125 μg/mL to 100 μg/mL depending on the specific derivative tested .
  • A study indicated that certain triazolo-thiadiazole derivatives possess high activity against both drug-sensitive and drug-resistant Gram-positive bacteria .

Anticancer Activity

The anticancer potential of triazolo-thiadiazine derivatives has been explored in various studies:

  • Compounds from this class have shown promising results in inhibiting cancer cell proliferation. For example, one study reported IC50 values as low as 1.61 µg/mL for certain derivatives against cancer cell lines .
  • The SAR analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity .

Other Pharmacological Activities

In addition to antibacterial and anticancer properties, triazolo-thiadiazines have been investigated for:

  • Antifungal activity by inhibiting cytochrome P450-dependent enzymes .
  • Antiviral effects against certain viral pathogens .
  • Anti-inflammatory and analgesic properties have also been noted in some derivatives .

Study 1: Antimicrobial Screening

A comprehensive screening of various triazolo[3,4-b][1,3,4]thiadiazole compounds revealed that several exhibited potent antibacterial activity. For instance:

  • Compound 39c showed an MIC of 3.125 μg/mL against E. coli .

Study 2: Anticancer Evaluation

In vitro studies have demonstrated that specific derivatives can significantly inhibit the growth of cancer cells:

  • A derivative with a thiazole ring showed an IC50 value near that of standard chemotherapy agents like doxorubicin .

Data Summary Table

Activity TypeCompound ExampleMIC/IC50 ValuePathogen/Cancer Type
AntibacterialCompound 39c3.125 μg/mLE. coli
AnticancerCompound Example1.61 µg/mLVarious cancer cell lines
AntifungalVariousN/AVarious fungal strains
Anti-inflammatoryVariousN/AInflammatory models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-triazolo-thiadiazine, and how are intermediates validated?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 4-amino-3-mercaptotriazole derivatives with appropriately substituted aldehydes or propargyl aldehydes. For example, Khramchikhini et al. used 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal under reflux in ethanol, followed by purification via column chromatography (yields: 70–85%) . Intermediate validation involves 1H NMR^1 \text{H NMR} and IR spectroscopy to confirm hydrazone formation and cyclization.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • Spectroscopy : 1H^1 \text{H}, 13C NMR^{13} \text{C NMR}, and IR identify functional groups (e.g., C=N stretching at 1596–1620 cm1^{-1}) .
  • X-ray crystallography : Single-crystal studies reveal triclinic (space group P1P1) or monoclinic systems (e.g., a=8.5021A˚,α=94.434a = 8.5021 \, \text{Å}, \alpha = 94.434^\circ) with hydrogen bonding influencing supramolecular packing .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Agar diffusion (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay (IC50_{50} determination in cancer cell lines, e.g., HepG2) .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} < 10 µM in some triazolo-thiadiazines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize by-products?

  • Methodological Answer :

  • Catalysis : Triethylamine (5 mol%) accelerates cyclization in DMF at 80°C, reducing reaction time from 12 h to 4 h .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .
  • By-product analysis : LC-MS identifies hydrazone intermediates; quenching with ice-water precipitates pure product .

Q. How do steric and electronic effects of substituents (e.g., 4-chlorobenzyl vs. 3-nitrophenyl) influence biological activity?

  • Methodological Answer :

  • Steric effects : Bulkier 4-chlorobenzyl groups reduce binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition drops by 40% compared to methyl substituents) .
  • Electronic effects : The electron-withdrawing nitro group enhances electrophilicity, improving IC50_{50} values in kinase assays (e.g., 2.3 µM vs. 8.7 µM for non-nitrated analogs) .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Docking studies : AutoDock Vina models interactions with EGFR (binding energy: −9.2 kcal/mol) .
  • DFT calculations : HOMO-LUMO gaps (4.1 eV) correlate with redox activity in electrochemical assays .
  • MD simulations : 100-ns trajectories assess stability in lipid bilayers for membrane permeability predictions .

Q. How can contradictions in biological data across studies be resolved?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Assay validation : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
  • Dose-response curves : Fit data to Hill slopes to identify outliers in potency measurements .

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